molecular formula C10H14F2N2O11P2 B609323 MRS2802 CAS No. 1047980-53-9

MRS2802

Katalognummer: B609323
CAS-Nummer: 1047980-53-9
Molekulargewicht: 438.17
InChI-Schlüssel: JKJYHYKRGKKASI-YDKYIBAVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

MRS2802 is a synthetic uridine-5′-diphospho (UDP) analog developed as a potent and selective agonist of the P2Y14 receptor, a G protein-coupled receptor (GPCR) implicated in inflammatory and metabolic processes . Structurally, this compound is derived from modifications of the hexose moiety of UDP-glucose (UDPG), where the sugar group is replaced with non-carbohydrate substituents, such as alkyl or aryl groups . This structural alteration enhances selectivity for the P2Y14 receptor over other P2Y subtypes, particularly the P2Y6 receptor, which is also activated by UDP .

This compound exhibits an EC50 of approximately 50 nM at the human P2Y14 receptor, making it a valuable tool for studying P2Y14-mediated signaling pathways, such as inhibition of adenylyl cyclase and activation of ERK1/2 phosphorylation in differentiated HL-60 cells . Its synthesis involves coupling alkyl/aryl monophosphate analogues with uridine derivatives using reagents like dicyclohexylcarbodiimide (DCC) and cation-exchange resins .

Eigenschaften

CAS-Nummer

1047980-53-9

Molekularformel

C10H14F2N2O11P2

Molekulargewicht

438.17

IUPAC-Name

(((((2R,3R,4S,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methoxy)(hydroxy)phosphoryl)difluoromethyl)phosphonic acid

InChI

InChI=1S/C10H14F2N2O11P2/c11-10(12,26(19,20)21)27(22,23)24-3-4-6(16)7(17)8(25-4)14-2-1-5(15)13-9(14)18/h1-2,4,6-8,16-17H,3H2,(H,22,23)(H,13,15,18)(H2,19,20,21)/t4-,6+,7+,8-/m1/s1

InChI-Schlüssel

JKJYHYKRGKKASI-YDKYIBAVSA-N

SMILES

FC(P(O)(OC[C@H]1O[C@@H](N(C(N2)=O)C=CC2=O)[C@@H](O)[C@H]1O)=O)(P(O)(O)=O)F

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>2 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

MRS2802;  MRS 2802;  MRS-2802;  GTPL5909;  GTPL-5909;  GTPL 5909.

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Overview

The P2Y14 receptor is natively activated by UDP-glucose (UDPG) and UDP, but these endogenous ligands lack selectivity. MRS2802 and related synthetic analogs address this limitation through targeted structural modifications. Key compounds for comparison include:

Compound EC50 (P2Y14) Selectivity (vs. P2Y6) Key Structural Features
This compound 50 nM >200-fold selectivity Uridine + aryl/alkyl monophosphate
UDP-Glucose 80 nM Low selectivity Native hexose moiety attached to UDP
UDP ~1 μM Activates P2Y6 Unmodified uridine diphosphate
MRS2907 Not reported Selective for P2Y14 Structural analog of this compound (alkyl variant)
MRS2905 Not reported Selective for P2Y14 Thio-modified UDP analog

Data sourced from

Selectivity and Potency

  • This compound vs. UDP-Glucose: While UDPG is the endogenous ligand for P2Y14 (EC50 = 80 nM), it exhibits cross-reactivity with other receptors and is prone to enzymatic degradation. This compound, with an EC50 of 50 nM, demonstrates superior potency and stability due to its non-hydrolyzable aryl/alkyl modifications .
  • This compound vs. UDP: UDP activates both P2Y14 (EC50 ~1 μM) and P2Y6 receptors, limiting its utility in selective studies.
  • This compound vs. Structural differences may influence membrane permeability or receptor binding kinetics .

Mechanistic Insights

  • cAMP Inhibition : this compound inhibits forskolin-stimulated cAMP accumulation in P2Y14-HEK293 cells with an EC50 of 50 nM, a response absent in P2Y6-expressing cells .
  • ERK1/2 Signaling : Unlike UDP, this compound induces ERK1/2 phosphorylation only in differentiated HL-60 cells expressing P2Y14, confirming receptor-specific activity .

Advantages of this compound in Experimental Models

  • Receptor Specificity : this compound’s lack of activity at P2Y6 (even at 10 μM) eliminates confounding effects in studies of inflammation or glucose metabolism .
  • Stability : The replacement of UDPG’s labile hexose group with stable aryl/alkyl chains enhances resistance to enzymatic degradation, prolonging its activity in vitro .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
MRS2802
Reactant of Route 2
Reactant of Route 2
MRS2802

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.